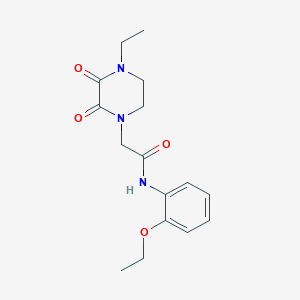![molecular formula C14H18BrNO4S B2618689 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide CAS No. 1902895-08-2](/img/structure/B2618689.png)
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is also known as BDBOS and has been shown to have significant effects on biochemical and physiological processes.
Mécanisme D'action
Target of Action
The primary targets of 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide are pathogenic bacterial strains. This compound has shown significant antibacterial activity, particularly against Escherichia coli and Bacillus subtilis .
Mode of Action
The 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide interacts with its bacterial targets by inhibiting biofilm formation . Biofilms are communities of bacteria that are embedded within a self-produced matrix of extracellular polymeric substance (EPS). By inhibiting biofilm formation, this compound disrupts the protective environment that allows bacteria to survive in hostile conditions and resist antibiotics.
Biochemical Pathways
It is known that the compound interferes with the processes that bacteria use to form biofilms . This disruption likely affects downstream effects such as bacterial growth, survival, and antibiotic resistance.
Pharmacokinetics
Similar sulfonamide-based drugs are generally well-absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide’s action primarily involve the inhibition of bacterial biofilm formation . This results in a decrease in bacterial survival rates and potentially a reduction in antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations to using 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide in lab experiments. Some of the advantages include:
1. High Potency: BDBOS has been shown to be highly potent, making it a valuable tool for researchers.
2. Selectivity: BDBOS has been shown to be selective in its effects, meaning that it can target specific enzymes and signaling pathways without affecting other processes in the body.
3. Versatility: BDBOS has been shown to have a wide range of effects on various biochemical and physiological processes, making it a versatile tool for researchers.
Some of the limitations of using BDBOS in lab experiments include:
1. Limited Availability: BDBOS is not widely available and can be difficult to obtain.
2. Lack of Clinical Data: There is currently limited clinical data available on the safety and efficacy of BDBOS in humans.
3. Potential Side Effects: The potential side effects of BDBOS are not fully understood and may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide. Some of these directions include:
1. Development of New Cancer Therapies: BDBOS has shown promising results in inhibiting the growth of cancer cells and may be further developed as a potential cancer therapy.
2. Treatment of Neurodegenerative Diseases: BDBOS has shown neuroprotective effects and may be further developed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Development of Cardiovascular Therapies: BDBOS has shown cardioprotective effects and may be further developed as a potential treatment for cardiovascular diseases such as heart failure.
In conclusion, 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is a valuable tool for researchers in many different fields. This compound has shown significant effects on various biochemical and physiological processes and may have potential applications in the development of new therapies for cancer, neurodegenerative diseases, and cardiovascular diseases. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide involves the reaction of octahydrobenzo[b][1,4]dioxin-6-amine with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide has been extensively studied for its potential use in scientific research. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a valuable tool for researchers in many different fields. Some of the scientific research applications of BDBOS include:
1. Cancer Research: BDBOS has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential candidate for the development of new cancer therapies.
2. Neurological Research: BDBOS has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Research: BDBOS has been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases such as heart failure.
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-bromobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-4,10,12-13,16H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMIDTPPRAWBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)C3=CC=CC=C3Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

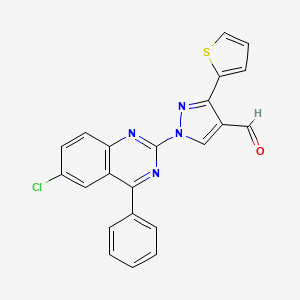

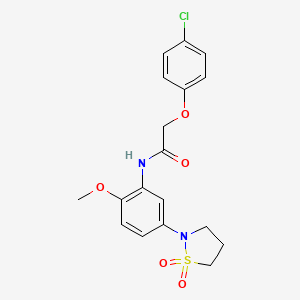
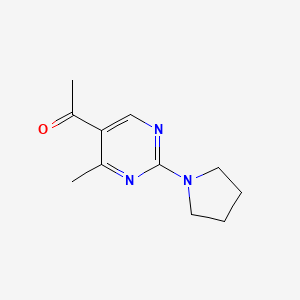
![3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2618617.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2618619.png)
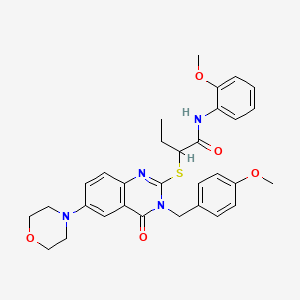
![N-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2618621.png)
![5-Oxaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2618624.png)
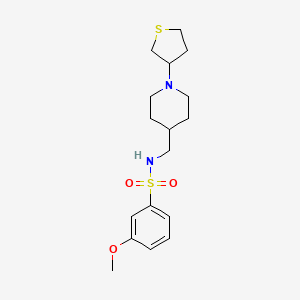
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2618626.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2618627.png)

